2-Oxo-2-(m-tolyl)acetamide
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Overview
Description
2-Oxo-2-(m-tolyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom, which is further connected to a methyl-substituted phenyl ring (m-tolyl group)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(m-tolyl)acetamide can be achieved through several methods. One common approach involves the reaction of m-toluidine with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired amide.
Another method involves the use of α-oxocarboxylic acids and amines. The amidation of α-oxocarboxylic acids with amines is a well-established method for the synthesis of α-ketoamides. This reaction typically requires the use of carboxylic acid activating reagents such as thionyl chloride or oxalyl chloride to achieve higher yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production. Industrial methods often employ continuous flow reactors and automated systems to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(m-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and related compounds.
Scientific Research Applications
2-Oxo-2-(m-tolyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxy-N-(o-tolyl)acetamide: This compound has similar structural features but with a phenoxy group instead of a carbonyl group.
N-(m-tolyl)acetamide: This compound lacks the carbonyl group, making it structurally simpler.
Uniqueness
2-Oxo-2-(m-tolyl)acetamide is unique due to the presence of both a carbonyl group and a methyl-substituted phenyl ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(3-methylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-3-2-4-7(5-6)8(11)9(10)12/h2-5H,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRSWNFAPXXWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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